molecular formula C11H9N B1399533 6-Ethenylquinoline CAS No. 651025-06-8

6-Ethenylquinoline

Cat. No. B1399533
CAS RN: 651025-06-8
M. Wt: 155.2 g/mol
InChI Key: LBFCGFOMLOEOBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular formula of 6-Ethenylquinoline is C11H9N . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .


Chemical Reactions Analysis

Quinolines, containing a nitrogen group, exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .


Physical And Chemical Properties Analysis

The molecular weight of 6-Ethenylquinoline is 155.20 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 164 .

Scientific Research Applications

  • Antioxidant in Animal Feed : Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is used as an antioxidant in animal feed to protect against lipid peroxidation. It is not used in food for human consumption except for certain spices, but can pass from feed to farmed fish, poultry, and eggs (Blaszczyk et al., 2013).

  • 8-Aminoquinoline Therapy for Latent Malaria : The 8-aminoquinolines, a class of compounds related to quinolines, have been used in the treatment of latent malaria, showcasing the potential of quinoline derivatives in medical applications (Baird, 2019).

  • OLED Performance : Chloro and fluor substituted Zn(II) 8-hydroxyquinolinates, derivatives of quinoline, have shown promise in organic light-emitting diodes (OLEDs), indicating the role of quinoline compounds in enhancing OLED performances (Huo et al., 2015).

  • Antibacterial Properties : 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been studied for their antibacterial activity, demonstrating the potential of quinoline derivatives in developing new antibacterial agents (Koga et al., 1980).

  • Mitochondrial Respiratory Chain Inhibition : Ethoxyquin has been found to inhibit oxygen uptake in rat renal cortex homogenates and mitochondrial preparations, suggesting its impact on the mitochondrial respiratory chain (Reyes et al., 1995).

  • DNA Damage Studies : Ethoxyquin has been studied for its potential to cause DNA damage in human lymphocytes, highlighting concerns regarding its genotoxic effects (Blaszczyk, 2006).

  • Protective Effect in Neurodegeneration Models : A novel dihydroquinoline compound, based on ethoxyquin, has shown potential in protecting against oxidative stress-mediated cellular degeneration in various in vitro and in vivo models, indicating the therapeutic potential of quinoline derivatives in neurodegenerative diseases (Lockhart et al., 2001).

  • Antileishmanial Activity : Styrylquinoline-type compounds have been synthesized and evaluated for their antileishmanial activity, both in vitro and in vivo, demonstrating the utility of quinoline derivatives in developing treatments for leishmaniasis (Petro-Buelvas et al., 2021).

Mechanism of Action

Target of Action

6-Ethenylquinoline is an aromatic heterocyclic compound that primarily targets enzymes like cytochrome P450 . Cytochrome P450 enzymes play a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

It is known to inhibit the activity of its target enzymes, which can lead to changes in the metabolic processes that these enzymes are involved in .

Pharmacokinetics

Its metabolism is likely to involve cytochrome P450 enzymes, given its known interaction with these enzymes .

Result of Action

The molecular and cellular effects of 6-Ethenylquinoline’s action are largely dependent on the specific context of its use. As an inhibitor of cytochrome P450 enzymes, it could potentially affect the metabolism of other drugs or substances that are substrates of these enzymes. This could lead to changes in the efficacy or toxicity of these substances .

Future Directions

The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The future of kinase drug discovery, which includes quinoline derivatives, is promising .

properties

IUPAC Name

6-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h2-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFCGFOMLOEOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727165
Record name 6-Ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethenylquinoline

CAS RN

651025-06-8
Record name 6-Ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethenylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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